

3-(2-methoxyphenyl)-1H-pyrazol-5-amine as a kinase inhibitor scaffold

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Compound of Interest

Compound Name: 3-(2-methoxyphenyl)-1H-pyrazol-5-amine

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An In-Depth Technical Guide to **3-(2-Methoxyphenyl)-1H-pyrazol-5-amine** as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are fundamental regulators of cellular processes and represent one of the most critical target classes for modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within this landscape, heterocyclic scaffolds serve as the foundational architecture for a vast number of approved and investigational inhibitors. The pyrazole ring, in particular, has emerged as a "privileged scaffold" due to its versatile chemistry and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.^{[1][2]} This technical guide provides a detailed exploration of the **3-(2-methoxyphenyl)-1H-pyrazol-5-amine** core, a highly promising scaffold for the rational design of novel, potent, and selective kinase inhibitors. We will dissect its structural features, synthetic accessibility, mechanism of action, and provide a roadmap for its evaluation and optimization in a drug discovery program.

The Central Role of Kinase Inhibitors and the Pyrazole Scaffold

The human kinome comprises over 500 protein kinases that catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation.[3] This signaling event acts as a molecular switch, controlling everything from cell proliferation and differentiation to apoptosis and metabolism.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where mutated or overexpressed kinases can drive uncontrolled cell growth.[5][6]

Small molecule kinase inhibitors are typically designed to compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation event.[7] The success of this strategy is exemplified by drugs like Imatinib, the first approved kinase inhibitor, which targets the BCR-Abl kinase in chronic myeloid leukemia.[5][6]

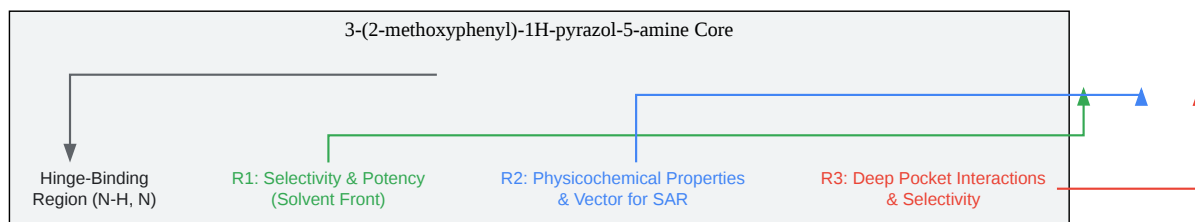
The design of effective kinase inhibitors hinges on the selection of a suitable chemical scaffold.[8][9] An ideal scaffold should:

- Possess the appropriate geometry to fit within the ATP-binding site.
- Contain functional groups capable of forming critical hydrogen bonds with the kinase "hinge" region.
- Offer multiple, synthetically accessible points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The pyrazole ring system has proven to be an exceptionally effective scaffold in kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs.[1][2][4] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, effectively mimicking the adenine portion of ATP and anchoring the molecule in the active site.

Dissecting the 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine Scaffold

The **3-(2-methoxyphenyl)-1H-pyrazol-5-amine** structure combines several key features that make it an advantageous starting point for inhibitor design.



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Caption: Key functional regions of the scaffold.

- **Pyrazole Core (Hinge-Binding Region):** The 5-amino group and the adjacent ring nitrogen (N1-H) are perfectly positioned to form two crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain. This bidentate interaction provides a strong anchor for the inhibitor.
- **3-(2-Methoxyphenyl) Group (R3):** This group projects into a deeper region of the ATP pocket. The ortho-methoxy substituent introduces a conformational constraint, influencing the torsion angle between the pyrazole and phenyl rings. This pre-organization can be entropically favorable for binding. Furthermore, this phenyl ring can be substituted to probe for interactions with specific amino acid residues, which is a key strategy for achieving kinase selectivity.
- **5-Amino Group (R1):** The primary amine at the C5 position is a critical hydrogen bond donor. It also serves as a versatile chemical handle. It can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents that can extend towards the solvent-exposed region of the active site, influencing both potency and physical properties like solubility.
- **N1 Position (R2):** The nitrogen at position 1 of the pyrazole ring is another key point for derivatization. Substituting the hydrogen with different groups (e.g., alkyl, aryl) can modulate the molecule's pharmacokinetic profile (ADME properties) and can be used to probe for additional interactions within the binding pocket.^[10]

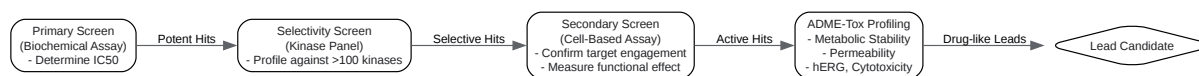
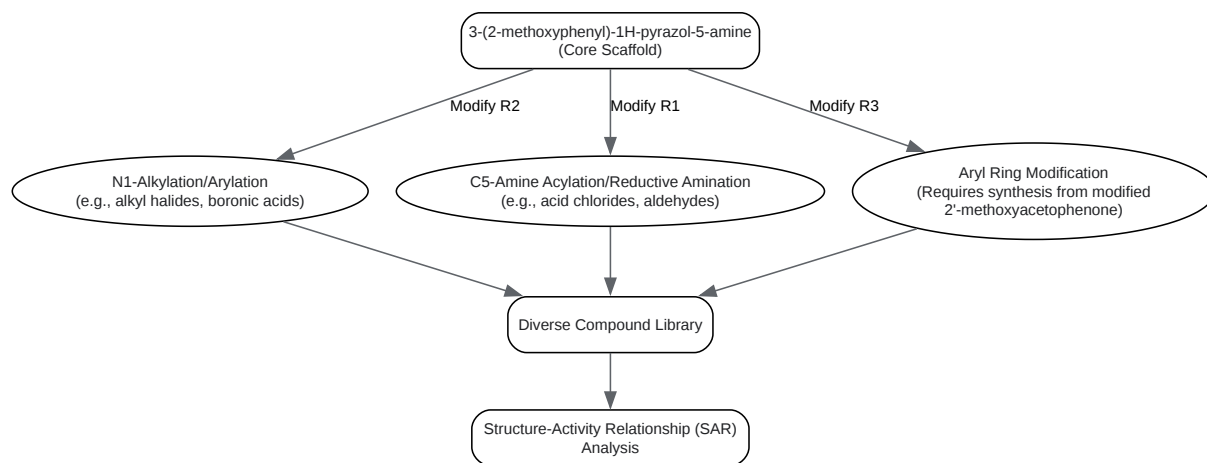
General Synthesis and Derivatization Strategy

The **3-(2-methoxyphenyl)-1H-pyrazol-5-amine** scaffold is readily accessible through well-established chemical routes. A common and efficient method is the condensation of a β -ketonitrile with hydrazine.

General Synthetic Protocol:

- **Step 1: Claisen Condensation:** React 2'-methoxyacetophenone with a suitable ester (e.g., diethyl oxalate) under basic conditions (e.g., sodium ethoxide) to form the corresponding 1,3-dicarbonyl intermediate.
- **Step 2: Knoevenagel Condensation:** The intermediate from Step 1 is then reacted with a source of cyanide (e.g., from malononitrile) to form the β -ketonitrile precursor, 3-(2-methoxyphenyl)-3-oxopropanenitrile.
- **Step 3: Pyrazole Ring Formation:** The β -ketonitrile is condensed with hydrazine hydrate (or a substituted hydrazine to directly install the R2 group) in a suitable solvent like ethanol. The reaction is typically heated to drive the cyclization and dehydration, yielding the final **3-(2-methoxyphenyl)-1H-pyrazol-5-amine** core.

Derivatization Workflow: This core scaffold serves as a versatile platform for building a library of analogs for Structure-Activity Relationship (SAR) studies.



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